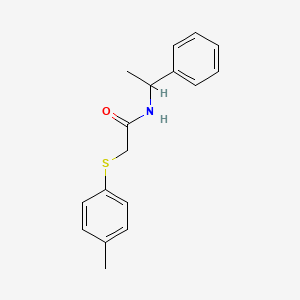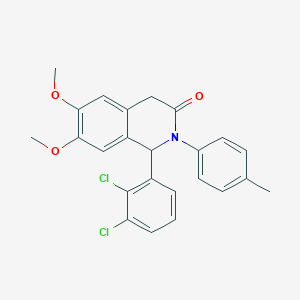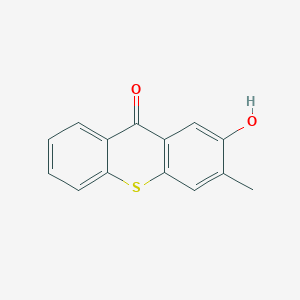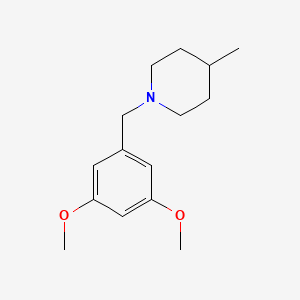
N-(1-Phenyl-ethyl)-2-p-tolylsulfanyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenyl-ethyl)-2-p-tolylsulfanyl-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group, a tolyl group, and a sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-ethyl)-2-p-tolylsulfanyl-acetamide typically involves the reaction of 1-phenylethylamine with p-tolylsulfanylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and the control of reaction conditions ensures consistent product quality and high yield. The purification of the compound is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-ethyl)-2-p-tolylsulfanyl-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives of the phenyl and tolyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-ethyl)-2-p-tolylsulfanyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenyl-ethyl)-2-p-tolylsulfanyl-acetamide: Characterized by the presence of a phenyl group, a tolyl group, and a sulfanyl group attached to an acetamide backbone.
N-(1-Phenyl-ethyl)-2-p-tolylsulfanyl-propionamide: Similar structure but with a propionamide backbone instead of acetamide.
N-(1-Phenyl-ethyl)-2-p-tolylsulfanyl-benzamide: Similar structure but with a benzamide backbone instead of acetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-8-10-16(11-9-13)20-12-17(19)18-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLMPTXKIGLDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5151479.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)


![N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline](/img/structure/B5151506.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)
![2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide](/img/structure/B5151517.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]-](/img/structure/B5151529.png)
![2-(4-chlorophenylthio)-N-[2-(2-furylmethylthio)ethyl]acetamide](/img/structure/B5151532.png)
![(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(3,4-dimethylphenyl)furan-2-one](/img/structure/B5151544.png)
![2-(1-Methylpyrazol-3-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B5151545.png)

![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
